molecular formula C20H16FN7O B2968762 1-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(2-fluorophenyl)urea CAS No. 1171155-01-3

1-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(2-fluorophenyl)urea

Cat. No.: B2968762
CAS No.: 1171155-01-3
M. Wt: 389.394
InChI Key: AJHAIAAIWKDTJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(2-fluorophenyl)urea is a useful research compound. Its molecular formula is C20H16FN7O and its molecular weight is 389.394. The purity is usually 95%.
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Scientific Research Applications

Antiproliferative Agents in Cancer Research

A study on (imidazo[1,2-a]pyrazin-6-yl)ureas, a related compound class, revealed their synthesis through 6-aminoimidazo[1,2-a]pyrazine as a key intermediate. One derivative displayed cytostatic activity against a non-small cell lung cancer cell line, suggesting its potential as a reactivation agent for mutant p53 in cancer therapy. This hints at a similar compound's utility in targeting specific cancer pathways (Bazin et al., 2016).

Synthesis of Pyrimidine Derivatives

Research into the reactions of cyclic oxalyl compounds with N-amino-pyrimidine derivatives has been conducted, indicating the versatility of such compounds in synthesizing N,N′-disubstituted ureas and imidazolyl-pyrimidinones. This showcases the compound's role in chemical synthesis and potential applications in developing new materials or drugs (Altural & Kollenz, 1990).

Psoriasis Treatment via FLT3 Inhibition

An investigation into FLT3 (FMS-like tyrosine kinase 3) inhibitors for psoriasis treatment found that structural optimization of a lead compound led to the discovery of potent FLT3 inhibitors. One particular compound exhibited significant antipsoriatic effects in a psoriatic animal model, suggesting the therapeutic potential of such compounds in autoimmune diseases (Li et al., 2016).

Anti-CML Activity through PI3K/AKT Signaling Pathway

A series of 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives were synthesized, with some showing potent activity against chronic myeloid leukemia (CML) cell lines. These compounds exert their effects via reduced protein phosphorylation of the PI3K/Akt signal pathway, indicating their potential as treatments for CML and other cancers (Li et al., 2019).

Fluorescence Switching and pH Sensors

Imidazo[1,5-a]pyridinium ions have been identified as highly emissive fluorophores, with synthetic modifications affecting their emission properties. Certain isomers exhibit dual de-excitation pathways, offering applications as fluorescence switches or pH sensors, showcasing the adaptability of these compounds in sensor technologies (Hutt et al., 2012).

Properties

IUPAC Name

1-(2-fluorophenyl)-3-[4-[(6-imidazol-1-ylpyrimidin-4-yl)amino]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN7O/c21-16-3-1-2-4-17(16)27-20(29)26-15-7-5-14(6-8-15)25-18-11-19(24-12-23-18)28-10-9-22-13-28/h1-13H,(H,23,24,25)(H2,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJHAIAAIWKDTJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CN=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.